molecular formula C11H18O B14574518 1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one CAS No. 61484-24-0

1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one

Cat. No.: B14574518
CAS No.: 61484-24-0
M. Wt: 166.26 g/mol
InChI Key: IGJJJWASWGMKCP-UHFFFAOYSA-N
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Description

1-(4-Methylbicyclo[222]octan-2-yl)ethan-1-one is an organic compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[222]octane ring system, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylbicyclo[2.2.2]octan-2-ol.

    Oxidation: The alcohol group in 4-methylbicyclo[2.2.2]octan-2-ol is oxidized to form the corresponding ketone, this compound. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbicyclo[2.2.2]octan-1-ol: An alcohol derivative with similar structural features.

    4-Methylbicyclo[2.2.2]octane-2,6-dione: A diketone with a related bicyclic structure.

    1-Hydroxy-4-Methylbicyclo[2.2.2]octan-2-one: A hydroxylated ketone with comparable properties.

Uniqueness

1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

61484-24-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(4-methyl-2-bicyclo[2.2.2]octanyl)ethanone

InChI

InChI=1S/C11H18O/c1-8(12)10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3

InChI Key

IGJJJWASWGMKCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2(CCC1CC2)C

Origin of Product

United States

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